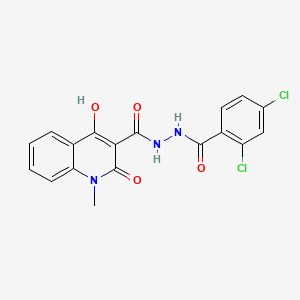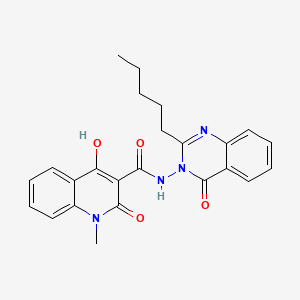
2-Hydroxybenzaldehyde (4-phényl-1,3-thiazol-2-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is a chemical compound with the molecular formula C16H13N3OS and a molecular weight of 295.366 g/mol . This compound is known for its unique structure, which combines a benzaldehyde moiety with a thiazole ring and a hydrazone linkage. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an antifungal agent and its broader applications in treating fungal infections.
Industry: While its industrial applications are limited, it may be used in the development of new materials or as a precursor for other chemical compounds.
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit antimicrobial properties , suggesting potential targets could be microbial enzymes or proteins.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research data . .
Biochemical Pathways
Similar compounds have been reported to interfere with the synthesis of essential microbial proteins, leading to antimicrobial effects .
Result of Action
Based on the antimicrobial properties of similar compounds , it can be inferred that it may lead to the inhibition of microbial growth.
Analyse Biochimique
Biochemical Properties
2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to exhibit inhibitory activity against certain enzymes, such as cyclooxygenase (COX) enzymes . The interaction with COX enzymes suggests that 2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone may have anti-inflammatory properties. Additionally, it has been observed to form hydrogen bonds with amino acid residues in proteins, which can influence its binding affinity and specificity .
Cellular Effects
The effects of 2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone on various cell types and cellular processes are profound. This compound has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in inflammatory responses, thereby affecting the production of pro-inflammatory cytokines . Furthermore, 2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone has been shown to impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, 2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, it inhibits COX enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression. The binding interactions with nucleic acids are facilitated by the hydrazone and thiazole moieties, which can form hydrogen bonds and π-π interactions with nucleotide bases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to 2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone can lead to sustained changes in cellular function, such as altered gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone vary with different dosages in animal models. At low doses, this compound has been found to exhibit therapeutic effects, such as anti-inflammatory and antimicrobial activities . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in tissues and its interaction with critical cellular components.
Metabolic Pathways
2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as glucose and lipids .
Transport and Distribution
The transport and distribution of 2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier (SLC) transporters . Once inside the cells, it can bind to intracellular proteins, which can affect its localization and accumulation in specific cellular compartments .
Subcellular Localization
2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is localized in various subcellular compartments, including the cytoplasm and nucleus. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, the presence of a nuclear localization signal (NLS) can facilitate its transport into the nucleus, where it can interact with DNA and RNA to modulate gene expression .
Méthodes De Préparation
The synthesis of 2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-phenyl-1,3-thiazol-2-ylhydrazine . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring proper purification techniques to achieve the required quality and yield.
Analyse Des Réactions Chimiques
2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or other reduced forms.
Substitution: The thiazole ring and benzaldehyde moiety can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone can be compared with other similar compounds, such as:
2-Hydroxybenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone: This compound has a similar structure but with a methyl group instead of a phenyl group on the thiazole ring.
4-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone: This compound has a hydroxyl group on the benzaldehyde moiety, which may alter its chemical reactivity and biological activity.
3,5-Dibromo-2-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone: This derivative has bromine atoms on the benzaldehyde moiety, potentially enhancing its biological activity.
The uniqueness of 2-Hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-[(E)-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15-9-5-4-8-13(15)10-17-19-16-18-14(11-21-16)12-6-2-1-3-7-12/h1-11,20H,(H,18,19)/b17-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEBAKPXJFRAPH-LICLKQGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: The research highlights the presence of intramolecular hydrogen bonds in 5-Bromo-2-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone. How might these bonds influence the molecule's stability and potential biological activity?
A1: Intramolecular hydrogen bonds can significantly impact a molecule's stability by locking it into a specific conformation. [, ] This rigidity can influence its interactions with biological targets. For example, a more rigid structure might lead to higher binding affinity with a specific protein. Conversely, intramolecular hydrogen bonds could also hinder flexibility, potentially reducing a molecule's ability to adapt to a target's binding site. Further research, including computational modeling and biological assays, would be needed to elucidate the precise impact of these bonds on the molecule's stability and biological activity.
Q2: The study describes the crystal packing of 5-Bromo-2-hydroxybenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, mentioning centrosymmetric dimers formed via intermolecular N—H⋯N hydrogen bonds. [] How might this packing behavior be relevant for the compound's formulation and potential applications?
A2: The crystal packing of a compound can significantly affect its physical properties, such as solubility and dissolution rate, which are crucial for formulation development. [] The presence of intermolecular hydrogen bonds, as observed in this case, often leads to a more tightly packed crystal lattice, potentially resulting in lower solubility. This information could be valuable for pharmaceutical scientists exploring different formulation strategies, such as using different polymorphs or co-crystals, to enhance the compound's solubility and bioavailability.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Propyl 4-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B604525.png)
![Butyl 4-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B604526.png)
![Butyl 4-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B604527.png)
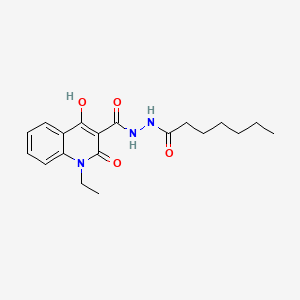

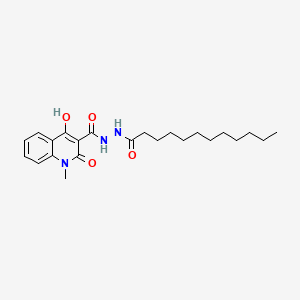


![N'-[(2-bromophenyl)carbonyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B604538.png)
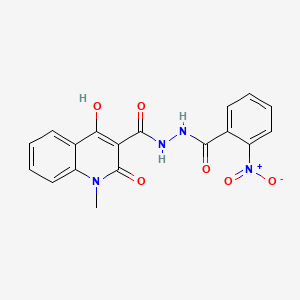
![4-chloro-N'-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B604541.png)
